4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde is a chemical compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties. This particular compound features an 8-aminoquinoline moiety linked to a benzaldehyde group through an azo linkage, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde typically involves the diazotization of 8-aminoquinoline followed by coupling with benzaldehyde. The process can be summarized as follows:
Diazotization: 8-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzaldehyde under basic conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline and benzaldehyde derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Quinoline derivatives and benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]benzaldehyde
- 4-[(E)-(4-Fluorophenyl)diazenyl]benzaldehyde
- 4-[(E)-(4-Methylphenyl)diazenyl]benzaldehyde
Comparison
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde is unique due to the presence of the 8-aminoquinoline moiety, which imparts distinct chemical and biological properties. Compared to other azo compounds, it exhibits enhanced fluorescence and potential therapeutic applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
184686-14-4 |
---|---|
Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[(8-aminoquinolin-5-yl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C16H12N4O/c17-14-7-8-15(13-2-1-9-18-16(13)14)20-19-12-5-3-11(10-21)4-6-12/h1-10H,17H2 |
InChI Key |
AJXZCKJXUBQJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.